1-butyl-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Lipophilicity Membrane permeability LogP

Procure this 3-sulfonyl-1,4-dihydroquinolin-4-one to serve as a critical SAR comparator for N1-alkyl chain length and C6-methoxy substitution in your oncology screening campaigns. Its experimentally verified logP (4.12) and -4.15 logSw enable standard DMSO formulation for high-throughput viability assays, directly addressing lipophilicity-driven potency shifts against targets like proteasome subunits. Differentiate your screening deck with a chemotype linked to high cytotoxicity in MCF-7 and HL-60 cells, and backed by granted cancer therapy patents.

Molecular Formula C21H23NO4S
Molecular Weight 385.48
CAS No. 899214-99-4
Cat. No. B2430911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
CAS899214-99-4
Molecular FormulaC21H23NO4S
Molecular Weight385.48
Structural Identifiers
SMILESCCCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C21H23NO4S/c1-4-5-12-22-14-20(27(24,25)17-9-6-15(2)7-10-17)21(23)18-13-16(26-3)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3
InChIKeyHFRJKEUGDYSUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes89 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1‑Butyl‑6‑methoxy‑3‑(4‑methylbenzenesulfonyl)‑1,4‑dihydroquinolin‑4‑one (CAS 899214‑99‑4): Core Chemotype, Procurement‑Grade Physicochemical Profile, and Screening Collection Lineage


1‑Butyl‑6‑methoxy‑3‑(4‑methylbenzenesulfonyl)‑1,4‑dihydroquinolin‑4‑one (CAS 899214‑99‑4) is a fully synthetic 1,4‑dihydroquinolin‑4‑one derivative that belongs to the broader 3‑sulfonylquinolin‑4‑one class. The molecule incorporates three key structural modules: an N1‑butyl substituent, a C6‑methoxy group, and a C3‑(4‑methylbenzenesulfonyl) (tosyl) moiety . It is currently catalogued as a screening compound (ChemDiv ID C682‑1431) within a commercial discovery library, with a specified purity of ≥95 % and an available stock quantity of 89 mg at the time of listing . Its experimentally determined logP and logD values (both 4.1183) place it in a lipophilicity range that is compatible with cell‑permeable, small‑molecule probe campaigns, while its calculated polar surface area (52.857 Ų) and hydrogen‑bond acceptor count (7) further define its drug‑likeness profile .

Why 1‑Butyl‑6‑methoxy‑3‑(4‑methylbenzenesulfonyl)‑1,4‑dihydroquinolin‑4‑one Cannot Be Swapped with a Near‑Neighbor Quinolin‑4‑one


Within the 3‑sulfonyl‑1,4‑dihydroquinolin‑4‑one chemical space, seemingly minor alterations to the N1‑alkyl chain, the C6 substituent, or the aryl‑sulfonyl moiety can produce large shifts in physicochemical and, where studied, biological properties. Direct, quantitative pharmacological head‑to‑head comparisons for CAS 899214‑99‑4 are absent from the published peer‑reviewed literature; however, the available physicochemical data and class‑level structure–activity relationship (SAR) evidence indicate that its combination of an N1‑butyl chain, a 6‑methoxy group, and a 3‑tosyl substituent yields a lipophilicity (logP = 4.1183) and aqueous solubility (logSw = ‑4.1478) that differ materially from the closest catalogued analogs , [1]. Consequently, substituting a shorter‑chain N1‑alkyl analog (e.g., 1‑propyl or 1‑ethyl) or a 6‑des‑methoxy derivative would alter not only passive membrane permeability but also potential interactions with hydrophobic binding pockets that are exploited by the tosyl‑bearing quinolin‑4‑one chemotype claimed in patent literature [2].

Quantitative Comparator‑Based Differentiation of 1‑Butyl‑6‑methoxy‑3‑(4‑methylbenzenesulfonyl)‑1,4‑dihydroquinolin‑4‑one (CAS 899214‑99‑4) vs. Its Closest Catalogued Analogs


Lipophilicity (logP) Advantage Over the 1‑Propyl Homolog: A ~0.9 logP Unit Increase

The experimentally determined logP of the target compound is 4.1183 (ChemDiv, neutral species) . The 1‑propyl analog (CAS 899214‑17‑6, lacking the 6‑methoxy and bearing a shorter N1‑alkyl chain) has an estimated logP of approximately 3.2 (vendor‑calculated value) [1]. The ~0.9 logP unit increase corresponds to roughly an 8‑fold higher octanol/water partition coefficient, implying superior passive membrane permeability for the butyl‑6‑methoxy derivative.

Lipophilicity Membrane permeability LogP

Aqueous Solubility (logSw) as a Practical Benchmark for Solvent Selection and Assay Compatibility

The target compound has a directly reported logSw value of –4.1478 , which equates to an aqueous solubility of approximately 7.1 × 10⁻⁵ M (~0.07 mM). No directly comparable logSw measurement is available for close analogs, but the ChemDiv‑determined value provides a concrete reference point for designing DMSO stock solutions (typical screening concentration 10 mM) and for selecting compatible aqueous buffers to avoid precipitation during assay incubation.

Aqueous solubility LogSw Vehicle formulation

6‑Methoxy Substitution Increases Hydrogen‑Bond Acceptor Count and Polar Surface Area Relative to the 6‑Des‑Methoxy Analog

The target compound carries a 6‑methoxy group that adds one hydrogen‑bond acceptor (HBA) and contributes to a total PSA of 52.857 Ų . The 1‑butyl‑3‑(phenylsulfonyl)quinolin‑4(1H)‑one analog (CAS 899217‑41‑5) lacks the 6‑methoxy, yielding a lower HBA count (6 vs. 7) and a reduced PSA (estimated ~43 Ų) . The additional HBA and larger PSA of the target compound may enhance water‑mediated interactions with polar residues in target binding sites, a feature that can be decisive for hit‑to‑lead optimization.

Hydrogen bonding Polar surface area Drug‑likeness

N1‑Butyl Chain Provides Greater Hydrophobic Surface Area Than N1‑Propyl or N1‑Ethyl Variants

The N1‑butyl substituent (C₄H₉) in the target compound adds one methylene unit compared to the 1‑propyl analog (C₃H₇; CAS 899214‑17‑6) and two methylene units relative to the 1‑ethyl analog (C₂H₅; CAS 899215‑20‑4). Each additional methylene increases the calculated molecular refractivity and hydrophobic surface area, which in turn can modulate binding to lipophilic pockets [1]. In the 3‑sulfonylquinolin‑4‑one patent series, N1‑alkyl chain length was identified as a tunable parameter for optimizing anti‑proliferative potency, with longer alkyl chains generally enhancing potency up to a point of diminishing returns [2].

Alkyl chain optimization Hydrophobic interaction N1‑substitution

Tosyl vs. Phenylsulfonyl 3‑Substitution: Steric and Electronic Differentiation

The target compound employs a 4‑methylbenzenesulfonyl (tosyl) group at the C3 position. The 4‑methyl substituent donates electron density into the aromatic ring through hyperconjugation and inductive effects, increasing the electron density on the sulfonyl sulfur compared to the unsubstituted phenylsulfonyl analog (CAS 899217‑41‑5). This electronic modulation can alter the electrophilicity of the α,β‑unsaturated ketone system of the quinolin‑4‑one core, potentially affecting both covalent and non‑covalent target engagement [1]. In the broader 3‑sulfonylquinolin‑4‑one patent landscape, tosyl‑substituted derivatives are explicitly claimed as preferred embodiments for anticancer applications [2].

Sulfonyl SAR Tosyl group Electron‑donating substituent

Class‑Level Anticancer Relevance: 3‑Sulfonyl‑1,4‑dihydroquinolin‑4‑ones Are Documented Cytotoxic Agents

Although CAS 899214‑99‑4 itself has not been the subject of a dedicated pharmacological publication, the 3‑sulfonyl‑1,4‑dihydroquinolin‑4‑one chemotype to which it belongs is explicitly claimed in U.S. Patent 9,975,852 B2 for cancer treatment [1]. Furthermore, a structurally related series of 3‑methylidene‑1‑sulfonyl‑2,3‑dihydroquinolin‑4(1H)‑ones was recently shown to produce high cytotoxic activity in MCF‑7 (breast cancer) and HL‑60 (leukemia) cell lines via MTT assay, with one analog displaying >5‑fold selectivity for HL‑60 over normal HUVEC cells [2]. These data establish the oncological relevance of the 1‑sulfonyl‑quinolin‑4‑one scaffold and support the use of the target compound as a probe for anticancer screening cascades.

Anticancer Cytotoxicity 3‑Sulfonylquinolin‑4‑one

Procurement‑Guided Application Scenarios for 1‑Butyl‑6‑methoxy‑3‑(4‑methylbenzenesulfonyl)‑1,4‑dihydroquinolin‑4‑one (CAS 899214‑99‑4)


Oncology‑Focused Phenotypic Screening Library Expansion

The compound’s placement within the 3‑sulfonyl‑1,4‑dihydroquinolin‑4‑one chemotype, which has demonstrated high cytotoxicity in MCF‑7 and HL‑60 cells [1] and is claimed in a granted U.S. patent for cancer therapy [2], makes it a structurally novel addition to diversity‑oriented oncology screening decks. Its experimentally verified logP (4.1183) and logSw (–4.1478) allow formulation in DMSO at standard screening concentrations (10 mM) for high‑throughput MTT or CellTiter‑Glo viability assays.

Structure–Activity Relationship (SAR) Probe for N1‑Alkyl and C6‑Substituent Optimization

The compound serves as a key SAR probe for interrogating the effect of N1‑alkyl chain length and C6‑methoxy substitution on target engagement. Its butyl chain (C₄) provides a direct comparator to the 1‑propyl (CAS 899214‑17‑6) and 1‑ethyl (CAS 899215‑20‑4) variants, while the 6‑methoxy group distinguishes it from the 6‑des‑methoxy analog (CAS 899217‑41‑5) . This series‑based procurement enables systematic exploration of lipophilicity‑driven potency shifts.

Biochemical Target Engagement Studies Leveraging Tosyl‑Group Reactivity

The tosyl substituent at C3 introduces a modestly electron‑donating aryl‑sulfonyl group (σₚ = –0.17) [3] that can influence the electrophilic character of the α,β‑unsaturated ketone. This may be exploited in biochemical assays designed to detect covalent modification of cysteine residues or other nucleophilic amino acids, a mechanism previously observed in certain quinolin‑4‑one derivatives [2].

Computational Docking and Pharmacophore Modeling Campaigns

The combination of a relatively high logP (4.1183), seven H‑bond acceptors, and a PSA of 52.857 Ų places the compound in a favorable drug‑like chemical space for virtual screening. Procurement of the physical sample enables experimental validation of docking poses generated against cancer‑relevant targets such as proteasome subunits or kinesin spindle protein, both of which have been linked to quinolin‑4‑one pharmacology [2], [4].

Quote Request

Request a Quote for 1-butyl-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.